molecular formula C7H10N4 B157947 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine CAS No. 1899-39-4

6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine

Cat. No. B157947
CAS RN: 1899-39-4
M. Wt: 150.18 g/mol
InChI Key: LBVFBTXAZCVARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, Cyclopenta [b]pyridine, 5H-1-Pyrindene, 6,7-dihydro- .


Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of “6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .


Physical And Chemical Properties Analysis

The molecular weight of “6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine” is 119.1638 . More detailed physical and chemical properties are not available in the search results.

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVFBTXAZCVARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282455
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine

CAS RN

1899-39-4
Record name NSC25970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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